
1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H19ClN4O3 and its molecular weight is 458.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline and oxadiazole known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C24H18ClN5O3, with a molecular weight of approximately 491.9 g/mol. The structure features a quinazoline core substituted with oxadiazole and chlorophenyl groups, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of quinazoline and oxadiazole exhibit significant antimicrobial properties. For example:
- Antibacterial Activity : The compound has been tested against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Studies show that compounds with similar structures often demonstrate potent antibacterial effects. For instance, some derivatives exhibited minimum inhibitory concentration (MIC) values as low as 65 mg/mL against E. coli and significant inhibition zones against Candida albicans .
Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
---|---|---|
Staphylococcus aureus | 11 | 80 |
Escherichia coli | 15 | 65 |
Candida albicans | 11 | 80 |
Anticancer Activity
The anticancer potential of quinazoline derivatives is also notable. Studies have shown that compounds with similar scaffolds can inhibit cell proliferation in various cancer cell lines:
- Cell Lines Tested : The compound was evaluated against HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cells.
- IC50 Values : Some related compounds demonstrated IC50 values ranging from 5.55 to 35.58 µM against these cancer cell lines, indicating promising cytotoxic effects .
Cell Line | IC50 (µM) |
---|---|
HepG2 | 35.58 |
HCT116 | 5.55 |
MCF-7 | 1.82 |
The biological activity of this compound is believed to be mediated through various mechanisms:
- Enzyme Inhibition : The oxadiazole moiety has been implicated in the inhibition of specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Reactive Oxygen Species (ROS) : Some studies suggest that these compounds may induce oxidative stress in cancer cells, leading to apoptosis.
Case Studies
Several case studies have highlighted the effectiveness of quinazoline and oxadiazole derivatives:
- A study published in the Journal of Medicinal Chemistry reported that a related quinazoline derivative showed enhanced activity against resistant bacterial strains when combined with conventional antibiotics .
- Another investigation focused on the anticancer properties of oxadiazole derivatives revealed that modifications at the phenyl ring significantly influenced cytotoxicity, suggesting structure-activity relationships crucial for drug design .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research has demonstrated that quinazoline derivatives exhibit significant antimicrobial properties. A study evaluating a series of quinazoline-2,4(1H,3H)-dione derivatives found that compounds similar to the target compound displayed moderate to high activity against both Gram-positive and Gram-negative bacteria. Notably, some derivatives were effective against common pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibacterial agents .
Compound | Activity Against Staphylococcus aureus | Activity Against Escherichia coli |
---|---|---|
Compound 13 | Inhibition zone: 11 mm | Moderate activity |
Compound 15 | Inhibition zone: 12 mm | Moderate activity |
Anti-Cancer Potential
The quinazoline scaffold has been extensively studied for its anti-cancer properties. Compounds containing the quinazoline structure have shown promise in inhibiting various cancer cell lines by targeting specific pathways involved in tumor growth and metastasis. The target compound may similarly exhibit such properties due to its structural characteristics that allow interaction with cellular targets involved in cancer progression .
P-glycoprotein Inhibition
Recent studies have highlighted the role of quinazoline derivatives as inhibitors of P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer therapy. By inhibiting P-gp function, these compounds can enhance the efficacy of existing chemotherapeutic agents, making them valuable candidates for combination therapies aimed at overcoming drug resistance .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, a series of synthesized quinazoline derivatives were tested against various bacterial strains using the agar well diffusion method. Among the tested compounds, those structurally similar to the target compound exhibited significant inhibition zones compared to standard antibiotics like ampicillin. This study underscores the potential for developing new antimicrobial agents based on the quinazoline framework .
Case Study 2: Cancer Cell Line Testing
A comprehensive screening of quinazoline derivatives against different cancer cell lines revealed that certain modifications to the structure enhanced cytotoxicity. The presence of oxadiazole moieties was particularly noted to improve selectivity and potency against specific cancer types. This finding suggests that further optimization of the target compound could lead to novel anti-cancer therapies .
Propiedades
IUPAC Name |
1-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-methylphenyl)methyl]quinazoline-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN4O3/c1-16-9-11-17(12-10-16)14-30-24(31)20-7-2-3-8-21(20)29(25(30)32)15-22-27-23(28-33-22)18-5-4-6-19(26)13-18/h2-13H,14-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNICTOPHHXNMFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC(=CC=C5)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.